三氟化钒

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

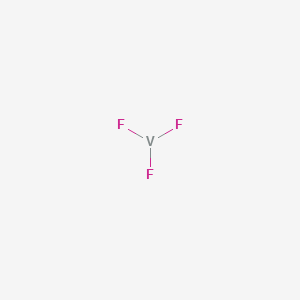

Vanadium trifluoride is a fluoride of vanadium . It is a transition metal with the chemical symbol V and atomic number 23 . The element usually combines with other elements such as oxygen, sodium, sulfur, or chloride, and occurs naturally in about 65 different minerals and in fossil fuel deposits .

Synthesis Analysis

Vanadium trifluoride can be synthesized from V2O3 using ammonium bifluoride . The first step entails conversion to the hexafluorovanadate (III) salt using ammonium bifluoride . In the second step, the hexafluorovanadate is thermally decomposed .Molecular Structure Analysis

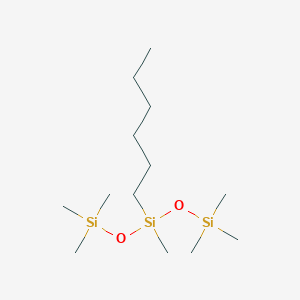

The molecular formula of Vanadium trifluoride is VF3 . It has an average mass of 107.937 Da and a monoisotopic mass of 107.939171 Da . The structure of VF3 is a crystalline solid with 6 coordinate vanadium atoms with bridging fluorine atoms .Physical and Chemical Properties Analysis

Vanadium trifluoride is a greenish-yellow powder . It has a density of 3.363 . It sublimes at bright red heat and is almost insoluble in water, alcohol, acetone, ethyl acetate, acetic anhydride, glacial acetic acid, toluene, carbon tetrachloride, chloroform, and carbon disulfide .科学研究应用

磁性和自旋液态状态

- 磁性双层材料:三氟化钒展示出有趣的磁性特性。在一项研究中,一种相关化合物,氧氟化钒[NH4]2[C7H14N][V7O6F18](DQVOF),由于其几何受限的磁性双层结构,显示出无能隙的自旋液态基态。这种基于钒的材料代表了S = 1/2 kagome物理的实验模型(Clark et al., 2013)。

环境和毒理方面

- 毒理潜力:钒,包括其三氟化物形式,具有毒理潜力和药理活性的双重性质。这一方面引起了各种科学学科的兴趣(Ścibior等,2016)。

化学和生化应用

- 钒化学演变:钒的化学和生物相关性,包括三氟化钒,在水溶液和生物体液中的化学形态的理解方面已经进行了重要研究。已合成新型钒化合物用于治疗药物或催化剂(Pessoa, 2015)。

工业和环境应用

工业和环境用途:包括三氟化钒在内的钒化合物在工业应用中具有重要作用,特别是在合金、钢铁制造和作为催化剂方面。钒的环境影响研究,特别是关于其释放到自然系统中的问题,已受到强调(White & Levy, 2021)。

钒在能量存储中的应用:钒氧化物的电学性质,包括三氟化钒,在能源相关应用中得到了广泛研究,例如能量存储、能量转换和能量利用(Wu et al., 2013)。

安全和危害

作用机制

. The primary targets of this compound and their roles are not well-documented in the available literature.

Mode of Action

It’s known that vanadium compounds have been primarily investigated as potential therapeutic agents for various health issues, including cancer, atherosclerosis, and diabetes .

Biochemical Pathways

Vanadium compounds, including Vanadium trifluoride, are known to play multifaceted biological roles, such as glucose and lipid metabolism as an insulin-mimetic, antilipemic, and a potent stress alleviating agent in diabetes when administered at lower doses . They also have a role in inhibiting the intracellular enzyme protein tyrosine phosphatase, which causes the dephosphorylation at the beta subunit of the insulin receptor, thus facilitating the uptake of glucose inside the cell but only in the presence of insulin .

Result of Action

Vanadium compounds are known to have potential therapeutic implications, particularly in the treatment of diabetes mellitus .

Action Environment

It’s known that the physiological state and dose of vanadium compounds hold importance in causing toxicity .

生化分析

Biochemical Properties

Vanadium trifluoride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

Vanadium trifluoride has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Vanadium trifluoride vary with different dosages in animal models .

Metabolic Pathways

Vanadium trifluoride is involved in certain metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "Vanadium trifluoride can be synthesized through the reaction of vanadium oxide with hydrogen fluoride gas.", "Starting Materials": ["Vanadium oxide", "Hydrogen fluoride gas"], "Reaction": [ "Add vanadium oxide to a reaction vessel", "Introduce hydrogen fluoride gas into the vessel", "Heat the mixture to a temperature of 400-500°C", "Maintain the temperature for several hours", "Cool the reaction mixture to room temperature", "Collect the solid product, which is vanadium trifluoride" ] } | |

CAS 编号 |

10049-12-4 |

分子式 |

F3V-3 |

分子量 |

107.9367 g/mol |

IUPAC 名称 |

vanadium;trifluoride |

InChI |

InChI=1S/3FH.V/h3*1H;/p-3 |

InChI 键 |

UVZGWIPEZDZTAA-UHFFFAOYSA-K |

SMILES |

F[V](F)F |

规范 SMILES |

[F-].[F-].[F-].[V] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)